molecular formula C9H9N3O3 B1402940 1-(Pyrazin-2-ylcarbonyl)azetidine-3-carboxylic acid CAS No. 1350989-06-8

1-(Pyrazin-2-ylcarbonyl)azetidine-3-carboxylic acid

Cat. No. B1402940
M. Wt: 207.19 g/mol
InChI Key: ZHNJLVWXIHKSLA-UHFFFAOYSA-N
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Description

“1-(Pyrazin-2-ylcarbonyl)azetidine-3-carboxylic acid” is a chemical compound with the molecular formula C9H9N3O3 . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle .


Molecular Structure Analysis

The molecular structure of “1-(Pyrazin-2-ylcarbonyl)azetidine-3-carboxylic acid” can be represented by the InChI code 1S/C9H10N2O2/c12-9(13)7-5-11(6-7)8-3-1-2-4-10-8/h1-4,7H,5-6H2,(H,12,13) .


Chemical Reactions Analysis

While specific chemical reactions involving “1-(Pyrazin-2-ylcarbonyl)azetidine-3-carboxylic acid” are not detailed in the literature, azetidines in general are known for their reactivity due to the considerable ring strain. They are excellent candidates for ring-opening and expansion reactions .

Scientific Research Applications

Synthesis and Chemical Properties

1-(Pyrazin-2-ylcarbonyl)azetidine-3-carboxylic acid, a compound with potential applications in chemical synthesis, has been explored in the context of its unique structural properties. The synthesis of highly substituted azetidines, including those with complex bicyclic azetidin-3-ones, showcases the compound's versatility as a scaffold for novel chemical entities. Such compounds have been prepared via cis-2,4-di-O-triflates of pyranosides, indicating the potential for diverse chemical modifications and applications in synthetic chemistry (Martínez & Fleet, 2014).

Supramolecular Chemistry

In supramolecular chemistry, the interactions between pyrazine carboxylic acids and other molecular components have been studied, with findings indicating the recurrence of specific supramolecular synthons. These insights are crucial for understanding molecular self-assembly and designing new molecular architectures (Vishweshwar, Nangia, & Lynch, 2002).

Antimicrobial Activity

Research into the antimicrobial properties of compounds related to 1-(Pyrazin-2-ylcarbonyl)azetidine-3-carboxylic acid has revealed the synthesis of novel 2-azetidinones derived from pyrazine dicarboxylic acid. These compounds have demonstrated significant antimicrobial activity, suggesting potential applications in the development of new antimicrobial agents (Ayyash & Habeeb, 2019).

Bioactive Compound Development

The exploration of azetidine-containing compounds, such as those derived from pyrazinamide condensed tetrahydropyrimidines, highlights their significance in the realm of bioactive compound development. These studies have led to the identification of compounds with potent acetylcholinesterase enzyme inhibitor activity, underscoring the therapeutic potential of azetidine derivatives in treating conditions such as Alzheimer's disease (Elumalai et al., 2014).

Crystal Engineering

The crystal structures of pyrazinecarboxylic acids, including those related to 1-(Pyrazin-2-ylcarbonyl)azetidine-3-carboxylic acid, have been analyzed to understand their supramolecular assembly. This research contributes to the field of crystal engineering by providing insights into the molecular interactions that govern crystal formation, facilitating the design of materials with desired properties (Vishweshwar, Nangia, & Lynch, 2002).

properties

IUPAC Name

1-(pyrazine-2-carbonyl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c13-8(7-3-10-1-2-11-7)12-4-6(5-12)9(14)15/h1-3,6H,4-5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNJLVWXIHKSLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyrazine-2-carbonyl)azetidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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